Regioisomeric Distinction: 5-Aryl-3-carboxylic Acid vs. 1-Aryl-3-carboxylic Acid Scaffolds
CAS 1038549-20-0 possesses the 5-aryl-1H-pyrazole-3-carboxylic acid architecture, which is regioisomerically distinct from the 1-aryl-1H-pyrazole-3-carboxylic acid scaffold represented by CAS 1152962-14-5 [1]. The former positions the carboxylic acid group for potential bidentate metal coordination and H-bonding, whereas the 1-substituted isomer places the aryl ring on the adjacent nitrogen, altering the vector and conformational landscape of the molecule. While no direct head-to-head quantitative comparison exists for these specific compounds, the broader medicinal chemistry literature establishes that such regioisomeric differences profoundly impact biological target affinity and selectivity [2].
| Evidence Dimension | Regioisomeric Identity and Scaffold Architecture |
|---|---|
| Target Compound Data | 5-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1038549-20-0); C₁₀H₆Cl₂N₂O₂; MW 257.07 [1] |
| Comparator Or Baseline | 1-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1152962-14-5); C₁₀H₆Cl₂N₂O₂; MW 257.07 [1] |
| Quantified Difference | N/A (Qualitative structural distinction: 5-aryl vs. 1-aryl substitution on the pyrazole core) |
| Conditions | Structural analysis via IUPAC nomenclature and CAS registry assignments [1] |
Why This Matters
Procurement of the exact regioisomer ensures that SAR studies or synthetic campaigns are not confounded by unanticipated differences in target engagement or reactivity.
- [1] Molbase. (n.d.). 5-(2,5-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid. CAS 1038549-20-0. View Source
- [2] Khan, M. F., Alam, M. M., Verma, G., Akhtar, W., Akhter, M., & Shaquiquzzaman, M. (2016). The therapeutic voyage of pyrazole and its analogs: A review. European Journal of Medicinal Chemistry, 120, 170-201. View Source
